1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one

Description

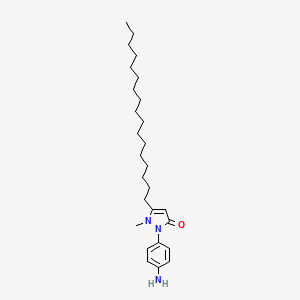

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one (CAS: 194799-55-8) is a pyrazolinone derivative characterized by a 4-aminophenyl group at position 1, a heptadecyl (C17) chain at position 3, and a methyl group at position 2 of the pyrazolinone ring. Pyrazolinones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their diverse biological and chemical applications .

Properties

Molecular Formula |

C27H45N3O |

|---|---|

Molecular Weight |

427.7 g/mol |

IUPAC Name |

2-(4-aminophenyl)-5-heptadecyl-1-methylpyrazol-3-one |

InChI |

InChI=1S/C27H45N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23-27(31)30(29(26)2)25-21-19-24(28)20-22-25/h19-23H,3-18,28H2,1-2H3 |

InChI Key |

JQINDLBTPFVKGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC(=O)N(N1C)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-aminophenylhydrazine with a heptadecyl-substituted α,β-unsaturated ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aminophenyl group or the pyrazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoline compounds depending on the reagents used.

Scientific Research Applications

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazoline ring can engage in electron-donating or withdrawing interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazolinones

Substituent-Driven Variations

The compound’s structure can be compared to other pyrazolinones with modifications in substituent groups:

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS: 14580-22-4)

- Substituents :

- Position 1: 2-Chlorophenyl (electron-withdrawing group).

- Position 3: Methyl (short alkyl chain).

- Key Differences: The absence of a long alkyl chain (heptadecyl) reduces lipid solubility compared to the target compound.

- Applications : Used as a pharmaceutical intermediate, suggesting utility in drug synthesis .

3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one (CAS: 53411-33-9)

- Substituents: Position 1: 2,4,6-Trichlorophenyl (strongly electron-withdrawing). Position 3: Amino-chlorophenyl side chain.

- Key Differences: Multiple chlorine atoms increase molecular polarity and may confer herbicidal or antimicrobial activity. The trichlorophenyl group contrasts sharply with the 4-aminophenyl group in the target compound, which is electron-donating.

- Applications: Likely explored for agrochemical use, given structural similarities to known pesticides .

Comparison with Pyrazole Derivatives

Pyrazolinones are structurally related to pyrazoles, which share a five-membered ring with two nitrogen atoms but lack the ketone group. Notable examples include:

Fipronil (CAS: 120068-37-3)

- Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.

- Key Differences: Contains a trifluoromethyl sulfinyl group and cyano substituent, enhancing insecticidal activity.

- Applications : Broad-spectrum insecticide targeting GABA receptors .

Pyrazon (CAS: 1698-60-8)

- Structure: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.

- Key Differences: Pyridazinone ring (two adjacent nitrogen atoms in a six-membered ring) instead of pyrazolinone. Chlorine and phenyl groups contribute to herbicidal activity.

- Applications : Selective herbicide used in sugar beet cultivation .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Structural Insights : The heptadecyl chain in the target compound may confer unique micelle-forming or membrane-penetrating abilities, distinguishing it from shorter-chain analogs.

- Data Limitations : Critical physicochemical and biological data (e.g., solubility, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(4-Aminophenyl)-3-heptadecyl-2-methyl-3-pyrazolin-5-one, also known as 1-(4-Aminophenyl)-3-heptadecyl-2-methylpyrazolin-5-one, is a compound with potential biological activities. Its structure comprises a pyrazoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

- Molecular Formula : C27H45N3O

- Molecular Weight : 427.67 g/mol

- CAS Number : 194799-55-8

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related pyrazoline derivatives have shown that they can scavenge free radicals effectively. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 4-Methylaminophenol | 85 | 20 |

| Fenretinide | 75 | 15 |

Anticancer Activity

The anticancer potential of pyrazoline derivatives has been documented in various studies. The compound's ability to inhibit cell growth and induce apoptosis in cancer cell lines is particularly noteworthy. For example, related compounds have shown effectiveness against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines.

Case Study: Anticancer Effects

A study investigated the effects of a structurally similar compound on HL60 cells, revealing that it significantly inhibited proliferation and induced apoptosis. The mechanism involved the modulation of apoptotic pathways, suggesting that the long alkyl chain may enhance cellular uptake and bioactivity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown effectiveness against a range of bacteria and fungi, including Gram-positive and Gram-negative strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to its structural features:

- Pyrazoline Ring : Known for its ability to interact with various biological targets.

- Amino Group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

- Long Alkyl Chain : May improve lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.